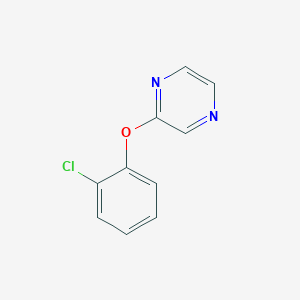

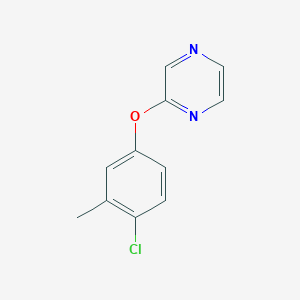

2-(3-chlorophenoxy)-3-methylpyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-Chlorophenoxy)propionic acid” is a chiral phenoxy acid herbicide . It has a molecular weight of 200.62 and its linear formula is CH3CH(OC6H4Cl)CO2H .

Synthesis Analysis

There is a paper that discusses the synthesis of piperazine derivatives, which could be related to the compound you’re interested in . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenoxy)propionic acid” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Chlorophenoxy)propionic acid” include a molecular weight of 200.619 . The compound has an enthalpy of fusion of 33.05 kJ/mol at a temperature of 386 K .

Applications De Recherche Scientifique

2-(3-chlorophenoxy)-3-methylpyrazine is used in a variety of scientific research applications. It is used as a precursor for the synthesis of other compounds, such as 2-chloro-3-methylpyrazine-4-carboxylic acid and 2-chloro-3-methylpyrazine-4-carboxamide. It is also used in biochemical and physiological research, as it has been found to have an inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-(3-chlorophenoxy)propionic acid, are known to act as herbicides . They are typically involved in the inhibition of plant growth and development .

Biochemical Pathways

For instance, 2-(3-Chlorophenoxy)propionic acid is known to interfere with plant growth and development .

Pharmacokinetics

Similar compounds like 2-(3-chlorophenoxy)propionic acid are known to be highly soluble in water and non-volatile , which could influence their bioavailability and distribution.

Result of Action

Related compounds, such as 2-(3-chlorophenoxy)propionic acid, are known to act as herbicides, reducing foliage growth and increasing fruit size .

Action Environment

The action of 2-(3-chlorophenoxy)-3-methylpyrazine can be influenced by various environmental factors. For instance, the solubility and volatility of the compound can affect its distribution in the environment and its interaction with its targets . .

Avantages Et Limitations Des Expériences En Laboratoire

2-(3-chlorophenoxy)-3-methylpyrazine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also a stable compound, with a long shelf life. However, there are some limitations to using this compound in laboratory experiments. It is a highly toxic compound, and it should be handled with care. Additionally, it is a relatively reactive compound, and it should not be exposed to light or heat.

Orientations Futures

There are several potential future directions for the use of 2-(3-chlorophenoxy)-3-methylpyrazine in scientific research. Its inhibitory effects on tyrosinase and acetylcholinesterase could be further explored, as these enzymes are involved in a variety of physiological processes. Additionally, its anti-inflammatory and anti-oxidant properties could be further investigated, as these properties could have potential therapeutic applications. Finally, its potential to be used as a precursor in the synthesis of other compounds could be explored, as this could lead to the development of new compounds with novel properties.

Méthodes De Synthèse

2-(3-chlorophenoxy)-3-methylpyrazine is synthesized through a condensation reaction between 3-chlorophenol and ethyl pyrazine-2-carboxylate. This reaction is carried out in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is typically conducted in a solvent such as ethanol, methanol, or acetic acid. The resulting product is a white crystalline solid that is soluble in organic solvents.

Safety and Hazards

The safety data sheet for a similar compound, “2-(3-Chlorophenoxy)ethanethioamide”, indicates that it is harmful if swallowed and causes skin and eye irritation . It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to wear protective gloves, clothing, and eye/face protection .

Analyse Biochimique

Biochemical Properties

It is known that the compound is soluble in ketones and chlorinated hydrocarbons, slightly soluble in ethanol, and almost insoluble in water . The compound is relatively stable at room temperature but should avoid contact with strong oxidizing agents .

Molecular Mechanism

It is suggested that the compound might interact with the P2X4 receptor, a ligand-gated ion channel, based on the discovery of a potent and selective P2X4 inhibitor that has a similar structure

Metabolic Pathways

It is suggested that the compound might be involved in cytochrome P450 dependent metabolic pathways based on the structure-guided amelioration of a similar compound’s CYP3A4 induction profile

Propriétés

IUPAC Name |

2-(3-chlorophenoxy)-3-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-11(14-6-5-13-8)15-10-4-2-3-9(12)7-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKXECXDHGYFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442394.png)

![3-[methyl({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442401.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442410.png)

![5-fluoro-2,4-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442411.png)

![9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442432.png)

![N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442435.png)

![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442442.png)

![5-fluoro-2,4-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442450.png)

![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442457.png)

![3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442484.png)